N-(thiophen-3-ylmethyl)cyclohexanamine
Overview
Description
N-(thiophen-3-ylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H17NS and a molecular weight of 195.324 g/mol It is characterized by the presence of a cyclohexanamine moiety attached to a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with a thiophen-3-ylmethyl halide under basic conditions. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexylamine and thiophen-3-ylmethyl halide (e.g., thiophen-3-ylmethyl chloride or bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Cyclohexylamine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and the thiophen-3-ylmethyl halide is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous extraction and distillation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide or potassium carbonate as base, ethanol or methanol as solvent, room temperature to reflux.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: N-substituted cyclohexanamine derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclohexanamine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(thiophen-3-ylmethyl)cyclohexanamine can be compared with other similar compounds, such as:
- **N-(pyridin-3-
N-(thiophen-2-ylmethyl)cyclohexanamine: Similar structure but with the thiophene ring attached at the 2-position.
N-(furan-3-ylmethyl)cyclohexanamine: Similar structure but with a furan ring instead of a thiophene ring.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIXKPNVDBPGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406034 | |
Record name | N-(thiophen-3-ylmethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-33-5 | |
Record name | N-(thiophen-3-ylmethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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